molecular formula C4H8Br2O2 B14782468 1,4-Dioxane; dibromine

1,4-Dioxane; dibromine

Cat. No.: B14782468
M. Wt: 247.91 g/mol
InChI Key: GPWNKPKNNSMGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxane; dibromine is a compound formed by the combination of 1,4-dioxane and bromine. 1,4-Dioxane is a heterocyclic organic compound classified as an ether, known for its colorless liquid form and faint sweet odor similar to diethyl ether . Dibromine, on the other hand, is a diatomic molecule consisting of two bromine atoms. The combination of these two results in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane can be synthesized by reacting ethylene glycol with 1,2-dibromoethane . The reaction typically involves heating the reactants under reflux conditions. The resulting product is then purified through distillation.

Industrial Production Methods: Industrial production of 1,4-dioxane involves the dehydration of diethylene glycol in the presence of an acid catalyst . This method is preferred due to its efficiency and cost-effectiveness. The dibromine component is usually introduced through a controlled bromination process, where bromine is added to the 1,4-dioxane under specific conditions to ensure the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane; dibromine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of peroxides and dioxanone.

    Reduction: Formation of 1,4-dioxane.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

1,4-Dioxane; dibromine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxane; dibromine involves its interaction with various molecular targets and pathways. The compound is known to induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS) . The primary enzyme involved in its metabolism is CYP2E1, which catalyzes the oxidation of 1,4-dioxane to β-hydroxyethoxyacetic acid . This process leads to the activation of the NRF2 antioxidant response pathway, which helps mitigate oxidative damage.

Properties

Molecular Formula

C4H8Br2O2

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;;

InChI Key

GPWNKPKNNSMGGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCO1.[Br].[Br]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.